molecular formula C23H25N3O4S B2761665 (Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one CAS No. 881057-23-4

(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2761665
CAS No.: 881057-23-4
M. Wt: 439.53
InChI Key: CARICCKQFZSLPQ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-phenylpiperazin-1-yl)-5-(2,3,4-trimethoxybenzylidene)thiazol-4(5H)-one, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Cerebral Protective Agents and Anti-anoxic Activity

Research has identified derivatives of thiazole, oxazole, and imidazole with significant anti-anoxic (AA) activity, demonstrating effectiveness in anti-lipid peroxidation assays and inhibition of arachidonate-induced cerebral edema in rats. Such compounds, including variations with 4-methylpiperazin-1-yl groups, have been synthesized and tested, showing promise as cerebral protective agents due to their structure-activity relationships in AA activity (Ohkubo et al., 1995).

Antimicrobial Agents

Several studies have synthesized and evaluated thiazole derivatives for their antimicrobial efficacy. For instance, novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties have shown excellent bacterial growth inhibition against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest the potential of such compounds in addressing resistant bacterial strains (Al-Harthy et al., 2018).

Anticancer Activity

The synthesis and evaluation of various thiazolidinone and thiazole derivatives have demonstrated significant anticancer activity. Research focusing on the design and synthesis of these compounds has yielded molecules with potent activity against a range of cancer cell lines, including breast, lung, and colon cancer models. These studies highlight the therapeutic potential of these compounds as novel anticancer agents, with some derivatives showing higher activity than reference drugs in preclinical models (Ravinaik et al., 2021).

Anti-inflammatory and Enzyme Inhibition

Compounds derived from thiazol-4-ones have been investigated for their anti-inflammatory responses and inhibitory activity against enzymes such as xanthine oxidase. These studies have identified compounds with potent inhibitory effects and anti-inflammatory responses, suggesting their potential use in treating conditions associated with inflammation and oxidative stress (Smelcerovic et al., 2015).

Properties

IUPAC Name

(5Z)-2-(4-phenylpiperazin-1-yl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-28-18-10-9-16(20(29-2)21(18)30-3)15-19-22(27)24-23(31-19)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARICCKQFZSLPQ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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